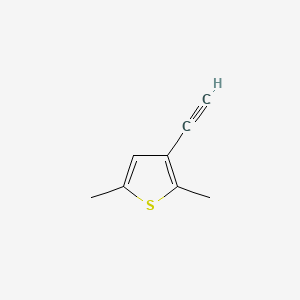

3-Ethynyl-2,5-dimethylthiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-4-8-5-6(2)9-7(8)3/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVKXKISMSFNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques for Elucidating Structure and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. In the context of 3-ethynyl-2,5-dimethylthiophene derivatives, both ¹H and ¹³C NMR provide definitive evidence for the connectivity of atoms. For instance, in the dimer 3,3'-Ethyne-1,2-diylbis(2,5-dimethylthiophene), the chemical shifts clearly distinguish the methyl protons and the lone proton on the thiophene (B33073) ring. researchgate.net

Beyond simple structural confirmation, NMR is pivotal for analyzing the dynamic behavior and conformational freedom of these molecules in solution. Studies on dithienylethene derivatives containing the 2,5-dimethylthienyl group have shown that the ¹H NMR spectrum can reveal the free rotation of the dimethylthienyl moieties at room temperature, a phenomenon attributed to a lack of significant steric hindrance. acs.orgacs.org

Furthermore, NMR spectroscopy is uniquely powerful for studying the photoisomeric states of complex photochromic systems derived from this thiophene building block. worktribe.com When a solution of a photochromic molecule is irradiated directly in an NMR tube, the technique can be used to identify and quantify the different isomers present at the photostationary state. worktribe.comnih.gov For example, in a hybrid diarylethene-naphthopyran system, ¹H NMR spectroscopy successfully identified six distinct states corresponding to the various open and closed forms of the photoactive units. worktribe.com This allows for a detailed investigation of the photochemical pathways and the efficiency of photoswitching between states. worktribe.comnih.gov

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 2.43 | Methyl Protons (s, 6H, 2CH₃) |

| ¹H | 2.52 | Methyl Protons (s, 6H, 2CH₃) |

| ¹H | 6.68 | Thiophene Proton (s, 2H) |

| ¹³C | 14.4, 15.1 | Methyl Carbons |

| ¹³C | 86.0 | Ethynyl (B1212043) Carbon (C≡C) |

| ¹³C | 119.6, 127.2, 135.7, 140.5 | Thiophene Ring Carbons |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochromic Studies

UV-Vis spectroscopy is central to investigating the photochromic behavior of materials derived from this compound, which are often incorporated into diarylethene-type molecular switches. researchgate.net These molecules can exist in two distinct forms, an open and a closed isomer, which can be reversibly interconverted by irradiation with light of specific wavelengths. researchgate.net

The open form typically absorbs in the UV region. acs.orgacs.org Upon irradiation with UV light, the molecule undergoes photocyclization to its closed form, resulting in a significant change in the absorption spectrum. acs.orgacs.org This transformation gives rise to a new, strong absorption band in the visible region, leading to a dramatic color change. acs.orgacs.orgnih.gov For example, a silole-containing dithienylethene synthesized from this compound is colorless in its open form, but turns orange upon UV irradiation (e.g., at 370 nm) due to the appearance of a new absorption band centered around 474 nm. acs.orgacs.org This large bathochromic shift is attributed to the increased planarity and extended π-conjugation in the closed-ring isomer. acs.org

The clean conversion between the two isomers is often evidenced by the presence of well-defined isosbestic points in the UV-Vis spectra, where the molar absorptivity of the two species is equal. acs.orgacs.org The process is reversible; irradiation with visible light corresponding to the absorption maximum of the closed form can bleach the color and regenerate the original spectrum of the open form. nih.govresearchgate.net This reversible switching makes these materials promising for applications in optical memory storage and molecular devices. acs.orgacs.org

| Derivative Type | Solvent | Irradiation for Cyclization (Open → Closed) | Absorption Max of Closed Form (λmax) | Observed Color of Closed Form |

|---|---|---|---|---|

| Silole-containing Dithienylethene acs.orgacs.org | Benzene (B151609) | 370 nm | ~474 nm | Orange |

| Biphenylene-based Diarylethene nih.gov | CH₃CN | UV light | ~400 nm and ~600 nm | Blue |

| Ethyne-bridged Triangle Terthiophene researchgate.net | Hexane | 365 nm | 605 nm | Red |

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction on single crystals provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. For derivatives of this compound, this technique is crucial for understanding the geometry that underpins their functional properties.

In the context of photochromic diarylethenes, X-ray analysis can confirm whether the molecule exists in the photoactive anti-parallel conformation required for cyclization. acs.org A key parameter obtained is the distance between the two reactive carbon atoms of the thiophene rings. For a silole-containing dithienylethene, these distances were found to be 3.571 Å and 3.609 Å, values well within the range that permits photochemical cyclization to occur in the solid state. acs.orgacs.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₈O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7726 (6) |

| b (Å) | 9.7572 (3) |

| c (Å) | 12.2084 (5) |

| β (°) | 115.547 (6) |

| Volume (ų) | 1157.77 (11) |

| Dihedral Angle (Coumarin-Thiophene) | 11.75 (8)° |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Metal Complex Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. It is therefore an essential tool for the characterization of paramagnetic materials, such as transition metal complexes or organic radicals. researchgate.netnih.gov

While this compound itself is a diamagnetic molecule (containing no unpaired electrons), its ethynyl and thiophene functionalities make it a suitable ligand for coordination to metal centers. If this ligand were incorporated into a complex with a paramagnetic transition metal ion (e.g., Cu(II), Fe(III), Cr(III)), EPR spectroscopy would be indispensable for characterizing the resulting compound. researchgate.netnih.govacs.org

The EPR spectrum provides detailed information about the electronic structure of the metal center. researchgate.net Analysis of the g-values and hyperfine coupling constants allows for the determination of the metal's oxidation state, the spin state of the complex (e.g., high-spin or low-spin), and the geometry of the coordination sphere. nih.gov Furthermore, hyperfine interactions can reveal the extent of electron delocalization from the metal onto the ligand, offering insights into the nature and covalency of the metal-ligand bond. researchgate.netnih.gov

Vibrational Spectroscopy (e.g., Raman, IR) for Molecular Dynamics

Beyond its routine use for the identification of functional groups, vibrational spectroscopy (Infrared and Raman) can be a powerful probe of molecular dynamics when coupled with computational methods. uzh.ch While a standard IR spectrum can confirm the presence of the C≡C ethynyl stretch, advanced analysis provides much deeper insight into the molecule's behavior. hud.ac.uk

A sophisticated approach involves the calculation of vibrational spectra from first-principles molecular dynamics (FPMD) simulations. uzh.ch This method computes the vibrational frequencies from the Fourier transform of the velocity autocorrelation function, which describes how the velocity of an atom at a given time is correlated with its velocity at a later time. nih.gov

This dynamic approach is superior to static calculations as it inherently includes anharmonic effects and the influence of temperature and environment (e.g., solvent) on the vibrational modes. uzh.ch By simulating the trajectories of atoms over time, it provides a realistic picture of the molecular motion. nih.govpku.edu.cn This allows for a more accurate assignment of complex spectral features and a detailed understanding of the intramolecular and intermolecular interactions that govern the dynamics of this compound and its derivatives. uzh.ch

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity indices. For 3-Ethynyl-2,5-dimethylthiophene, DFT calculations reveal a complex interplay between the aromatic thiophene (B33073) ring, the electron-donating methyl groups, and the electron-rich ethynyl (B1212043) substituent.

The reactivity of this compound is governed by its frontier molecular orbitals. The ethynyl group, being a π-system, participates in the conjugation and affects the energy and localization of these orbitals. DFT calculations can quantify reactivity through various descriptors. The distribution of π-electron density, influenced by both the ring and the ethynyl group, is key to understanding its potential for participation in reactions like cycloadditions or polymerization. ias.ac.in The presence of the sulfur atom also introduces specific electronic effects that enrich the π-electron density, influencing the molecule's potential interactions and stability. acs.org

Molecular Orbital Analysis of this compound and its Derivatives

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each orbital having a specific energy level. pressbooks.pub Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding electronic transitions and reactivity.

For ethynylthiophenes, the frontier orbitals are typically of π-character, resulting from the conjugation between the thiophene ring and the ethynyl moiety. ias.ac.in A detailed study on the closely related 3-ethynylthiophene (B1335982) reveals that its HOMO has significant electron density delocalized between the thiophene ring and the ethynyl group. ias.ac.in However, other orbitals, like the HOMO-1, may have electron density confined primarily to the thiophene ring. ias.ac.in The introduction of methyl groups at the 2- and 5-positions in this compound is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. Theoretical calculations for related thienoacenes using the B3LYP/6-31G(d) level of theory have determined HOMO-LUMO gaps, providing a reference for the expected energy levels in such conjugated systems. acs.org

Below is a table summarizing the qualitative characteristics of the frontier π-orbitals for 3-ethynylthiophene, which serves as a model for understanding the orbital structure of its dimethylated derivative.

| Molecular Orbital | Type | Qualitative Description of Electron Density Distribution |

|---|---|---|

| HOMO | π | Delocalized across the thiophene ring and the ethynyl group, with three nodal planes. |

| HOMO-1 | π | Primarily localized on the thiophene ring with no significant participation from the ethynyl group. |

| HOMO-2 | σ | Associated with the sigma framework of the molecule. |

| HOMO-3 | π | Predominantly acetylenic π(C≡C) in character. |

Theoretical Predictions of Reaction Pathways and Energetics

Computational chemistry allows for the detailed exploration of potential reaction mechanisms and their associated energy profiles. This is particularly valuable for understanding the synthesis and subsequent reactivity of this compound.

A primary synthetic route to this compound is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide. acs.org Theoretical studies of the Sonogashira reaction mechanism have been performed using DFT. nih.gov These studies model the key steps of the catalytic cycle:

Oxidative Addition: The palladium catalyst inserts into the aryl-halide bond (e.g., 3-iodo-2,5-dimethylthiophene).

Transmetalation: The acetylide group is transferred from the copper co-catalyst to the palladium center.

Reductive Elimination: The coupled product, this compound, is eliminated, regenerating the palladium catalyst.

Computational modeling of this cycle reveals the Gibbs free energy profile, identifying the rate-determining step, which is often found to be the oxidative addition. nih.gov These calculations can also elucidate the roles of the catalyst, co-catalyst, and base in the reaction mechanism. researchgate.net

Beyond its synthesis, theoretical studies can predict the reactivity of this compound in other transformations. For instance, the reaction of thiophenes with molecular oxygen can be modeled to understand oxidation pathways. Studies on thiophene and methylthiophene indicate that reaction with singlet oxygen likely proceeds via a [2+4] cycloaddition to form an endoperoxide intermediate, which is the most favorable channel. researchgate.net The presence of methyl substituents can lower the activation barriers for certain pathways, suggesting that this compound may exhibit enhanced reactivity in such processes. researchgate.net

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption profiles)

Theoretical methods are widely used to simulate spectroscopic data, providing a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using quantum chemical methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. nih.gov For substituted thiophenes, the chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the substituents. stenutz.eu The chemical shifts for this compound can be estimated by considering the known substituent chemical shifts (SCS) for the methyl and ethynyl groups on a thiophene ring. stenutz.eu The methyl groups at the α-positions (C2 and C5) cause an upfield shift (lower ppm), while the β-ethynyl group has a distinct electronic effect that influences the adjacent ring atoms.

The following table provides an estimation of the ¹³C NMR chemical shifts based on standard values for a thiophene ring and known substituent effects.

| Carbon Atom | Base Shift (Thiophene, ppm) | Estimated Shift in this compound (ppm) | Reasoning for Shift |

|---|---|---|---|

| C2 | 125.6 | ~135-140 | Substituted with a methyl group, deshielding effect. |

| C3 | 127.3 | ~120-125 | Substituted with an ethynyl group, complex shielding/deshielding effects. |

| C4 | 127.3 | ~124-128 | Adjacent to the ethynyl-substituted carbon and a methyl-substituted carbon. |

| C5 | 125.6 | ~135-140 | Substituted with a methyl group, deshielding effect. |

UV-Vis Absorption Profiles: The electronic absorption spectrum of a conjugated molecule like this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). faccts.despectroscopyonline.com This method calculates the energies of electronic transitions from the ground state to various excited states. gaussian.com For this compound, the primary absorption bands in the UV-Vis spectrum are expected to correspond to π → π* transitions within the conjugated system formed by the thiophene ring and the ethynyl group. Computational studies on related dithienylethene systems confirm that the low-energy transitions are predominantly π-π* in nature. acs.org TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. gaussian.com These simulations are invaluable for interpreting experimental spectra and understanding the nature of the excited states.

Advanced Materials Science Applications and Polymer Chemistry

Monomer Design and Polymerization Strategies

The strategic design of monomers is fundamental to controlling the final properties of conjugated polymers. 3-Ethynyl-2,5-dimethylthiophene offers a versatile platform for creating a variety of polymeric structures, from simple homopolymers to complex copolymers, through several modern polymerization techniques.

The synthesis of conjugated polymers and oligomers from ethynyl (B1212043) thiophenes like this compound primarily relies on metal-catalyzed cross-coupling reactions. These methods are highly efficient for forming the carbon-carbon bonds that constitute the polymer backbone.

One of the most prominent methods is the Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl halide. This reaction is instrumental in creating poly(arylene ethynylene) (PAE) type structures. For instance, the dimerization of this compound can be achieved through a Sonogashira coupling with its halogenated counterpart, 3-iodo-2,5-dimethylthiophene (B1296567), to produce the dimer 3,3'-Ethyne-1,2-diylbis(2,5-dimethylthiophene) acs.org. This dimer itself is a key intermediate for creating larger, well-defined oligomers and photochromic materials acs.org.

Other significant polymerization methods applicable to thiophene (B33073) derivatives include:

Yamamoto Coupling : A nickel-mediated dehalogenative polycondensation that is effective for creating poly(arylene)s.

Stille Coupling : A palladium-catalyzed reaction between an organotin compound and an organohalide.

Suzuki Polycondensation : A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

These reactions allow for the creation of polymers with well-defined bonds between the monomeric units, which is crucial for achieving desirable electronic properties researchgate.net. The choice of method can influence the polymer's final characteristics, such as its molecular weight and solubility.

A specific example of an oligomer synthesized is 1,2-bis(2,5-dimethyl-thiophen-3-yl)ethyne, created via a palladium-mediated coupling reaction, which serves as a building block for more complex functional molecules acs.org.

Control over the polymerization process is critical for tuning the material's performance. Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly influence the regioselectivity and molecular weight of the resulting polymers.

Regioselectivity refers to the specific orientation of the monomer units within the polymer chain. For substituted thiophenes, achieving high regioregularity (e.g., consistent head-to-tail linkages) is essential for maximizing π-orbital overlap along the backbone. This leads to improved charge carrier mobility and more predictable electronic behavior. While the symmetrical methyl groups in this compound simplify some regiochemical aspects compared to asymmetrically substituted thiophenes, precise control of the coupling reaction remains important, especially in copolymerizations.

Molecular weight and its distribution (polydispersity index, PDI) are also key parameters. Higher molecular weights are often associated with better film-forming properties and mechanical integrity, which are crucial for device fabrication. Living polymerization techniques, where the polymerization proceeds without termination or chain transfer, offer excellent control over molecular weight and can yield polymers with narrow PDI. For instance, catalyst-transfer polycondensation methods are a form of living polymerization that can be applied to thiophene derivatives.

The table below summarizes common polymerization strategies and their impact on polymer characteristics.

| Polymerization Method | Catalyst System (Typical) | Key Advantages | Control over MW/PDI |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI | Excellent for forming C(sp)-C(sp²) bonds; ideal for poly(arylene ethynylene)s. | Good control; can be adapted for living polymerization characteristics. |

| Stille Coupling | Pd(PPh₃)₄ or Pd₂ (dba)₃ | Tolerant to many functional groups; less sensitive to reaction conditions. | Good control, but toxicity of organotin reagents is a drawback. |

| Suzuki Polycondensation | Pd(PPh₃)₄ with a base (e.g., K₂CO₃) | Uses stable and less toxic organoboron reagents. | Good control; widely used for commercial polymer synthesis. |

| Yamamoto Coupling | Ni(COD)₂ with a ligand (e.g., bipyridine) | Effective for homopolymerization of dihaloaromatic monomers. | Can achieve high molecular weights; control can be challenging. |

MW = Molecular Weight; PDI = Polydispersity Index

Incorporating this compound into copolymer architectures is a powerful strategy for fine-tuning the optoelectronic properties of materials for specific applications. By combining it with other monomers (comonomers), researchers can create donor-acceptor (D-A) copolymers, which are fundamental to modern organic electronics.

In a D-A copolymer, electron-rich (donor) units are alternated with electron-deficient (acceptor) units along the polymer chain. This architecture leads to the formation of a low-energy intramolecular charge-transfer complex, which effectively lowers the polymer's bandgap. A lower bandgap allows the material to absorb a broader range of the solar spectrum, which is highly beneficial for photovoltaic applications researchgate.net.

This compound, with its electron-rich thiophene core, can serve as a donor or part of a donor block. The ethynyl linker provides a rigid and planar connection to an acceptor unit, promoting strong electronic coupling. Common acceptor units used in combination with thiophene-based donors include benzothiadiazole (BT), quinoxaline, and diketopyrrolopyrrole (DPP). The Sonogashira coupling reaction is particularly well-suited for synthesizing these alternating D-A copolymers researchgate.net.

Fabrication of Organic Electronic Components

While direct applications of homopolymers derived solely from this compound are not extensively documented, the known properties of related poly(thiophene ethynylene)s and thiophene-based materials indicate their significant potential in organic electronic devices researchgate.net.

Conjugated polymers based on thiophene and its derivatives are widely used as the emissive layer or charge-transporting layers in OLEDs due to their excellent photoluminescence and charge-carrying capabilities. The electronic properties of polymers containing this compound units can be tuned to emit light across the visible spectrum.

The performance of an OLED is heavily dependent on the energy levels of its components. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the emissive polymer must be well-matched with the work functions of the electrodes and adjacent charge-transport layers to ensure efficient injection of electrons and holes. The introduction of ethynyl linkages into a polythiophene backbone is known to influence these energy levels and can enhance the material's fluorescence quantum yield. While specific device data for polymers of this compound is scarce, related thiophene-ethynylene oligomers have been shown to possess interesting fluorescence properties, suggesting their potential as OLED materials researchgate.net.

In the field of organic photovoltaics, D-A copolymers are the cornerstone of the active layer in bulk heterojunction (BHJ) solar cells. These polymers serve as the electron donor, blended with an electron acceptor material (often a fullerene derivative or a non-fullerene small molecule).

The incorporation of this compound into a D-A copolymer could offer several advantages for OPV applications:

Broad Absorption : As part of a D-A structure, it can help create a low-bandgap polymer that absorbs light more effectively.

High Hole Mobility : The rigid and planar structure promoted by the ethynyl-thiophene unit can facilitate ordered packing in the solid state, leading to efficient charge transport.

High Open-Circuit Voltage (Voc) : The HOMO level of the donor polymer is a key determinant of the device's Voc. The specific substitution on the thiophene ring allows for tuning of this energy level to maximize voltage without compromising other parameters.

Research on copolymers featuring benzodithiophene (BDT) and thiophene units has demonstrated power conversion efficiencies (PCEs) exceeding 2% researchgate.net. The table below shows the electronic properties of some representative thiophene-based copolymers used in OPVs, providing context for the potential performance of materials derived from this compound.

| Polymer/Oligomer System | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application Note |

| PBDTTT-C (A BDT-based polymer) | -5.12 | -3.35 | 1.77 | Donor polymer for OPVs. mpg.de |

| PT-Tz-DTBT (A BDT-Tz copolymer) | -5.58 | - | - | Donor for OPVs with PCE of 5.50%. researchgate.net |

| TTT-co-P3HT | - | - | 2.19 (electrochemical) | Donor polymer for OPVs. researchgate.net |

| BDHTT-BBT (An oligomer) | -5.7 | -2.9 | 2.8 | Exhibited hole mobility of 3.0 x 10⁻³ cm²/Vs. acs.org |

Note: Data for polymers directly incorporating this compound is not available in the cited literature; this table provides context from related, high-performance materials.

Applications in Organic Field-Effect Transistors (OFETs)

While direct application of this compound as the sole active semiconductor in Organic Field-Effect Transistors (OFETs) is not extensively documented, its structural motifs are integral to the design of high-performance p-type organic semiconductors. The combination of the thiophene ring, known for its good charge-transport properties and environmental stability, with the ethynyl linker, which facilitates π-orbital overlap and structural rigidity, makes it a valuable precursor for more complex conjugated systems. acs.orgepfl.ch

Thiophene-based materials are cornerstones of organic electronics, widely exploited in OFETs. researchgate.net The introduction of an acetylene (B1199291) π-bridge is a known strategy for creating linear, conjugated co-polymers with desirable electronic properties. rsc.org For instance, co-polymers incorporating substituted thieno[3,2-b]thiophene (B52689) donor units and benzothiadiazole (BT) acceptor units linked by acetylene bridges have been synthesized via Sonogashira cross-coupling. These materials, when used as the semiconducting channel in bottom-gate, top-contact (BGTC) OFETs, demonstrate effective p-channel behavior. rsc.org The performance of such devices is influenced by factors like the nature of side chains on the thiophene units, which affects molecular packing and crystallinity. rsc.orgrsc.org

Research on related thienoacenes, such as derivatives of acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) and dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), has yielded materials with exceptionally high charge carrier mobilities and operational stability in air. sigmaaldrich.comnih.gov These complex structures underscore the potential of the fundamental thiophene-acetylene linkage, present in this compound, for constructing the next generation of OFET materials.

Table 1: Performance of Representative OFETs Based on Structurally Related Thiophene-Acetylene Polymers

| Polymer/Material | Device Configuration | Hole Mobility (μ) (cm² V⁻¹ s⁻¹) | On/Off Ratio (I_ON/I_OFF) | Source(s) |

| TT-BT with Nonyl Side Chain | BGTC | 0.1 | 3.5 × 10³ | rsc.org |

| 2,7-diphenyl BTBT (DPh-BTBT) | Vapor-deposited | up to 2.0 | - | nih.gov |

| Dialkyl-BTBTs (C_n-BTBTs) | Solution-processed | > 1.0 | - | nih.gov |

| DNTT derivatives | - | > 3.0 | - | nih.gov |

Role as a Building Block in Functional Materials

Photochromic Systems and Molecular Switches

This compound is a key precursor in the synthesis of advanced photochromic systems, particularly those based on the diarylethene family. Diarylethenes are renowned for their thermal stability and high fatigue resistance, making them prime candidates for applications in optical data storage and molecular switching devices. acs.org

A significant application involves the synthesis of 1,2-bis(2,5-dimethyl-thiophen-3-yl)ethyne (BDTE). This is achieved through a palladium-catalyzed Sonogashira coupling reaction between 3-iodo-2,5-dimethylthiophene and this compound. acs.org The resulting BDTE molecule serves as a crucial intermediate. It can be further reacted, for example with a 2-silylaryl bromide, to construct novel silole-containing dithienylethenes. acs.org

These dithienylethene derivatives exhibit excellent photochromic performance. Upon irradiation with UV light, they undergo a reversible cyclization reaction to form a colored, closed-ring isomer. This process can be reversed by irradiation with visible light. A notable characteristic of a silole-containing dithienylethene synthesized from a BDTE precursor is its high quantum yields for both the ring-closing (photocyclization) and ring-opening (photocycloreversion) processes, which is a rare and desirable feature for efficient optical switching. acs.org This high efficiency in both writing and erasing states, combined with excellent thermal stability, marks a significant advancement for potential use in optical memory materials. acs.org

Table 2: Photochemical Properties of a Silole-Containing Dithienylethene Derived from a this compound Precursor

| Property | Value/Observation | Source(s) |

| Synthesis Route | Sonogashira coupling of 3-iodo-2,5-dimethylthiophene and this compound to yield BDTE intermediate. | acs.org |

| Photocyclization Quantum Yield | High | acs.org |

| Photocycloreversion Quantum Yield | High (and comparable to photocyclization) | acs.org |

| Thermal Stability | Excellent | acs.org |

| Fatigue Resistance | Excellent | acs.org |

| Potential Application | Optical memory storage, photoswitchable molecular devices. | acs.org |

Sensor Development (Excluding biological/safety sensors)

While specific studies detailing the use of this compound for the development of non-biological chemical sensors are not prominent in the literature, the structural characteristics of thiophene-based materials make them highly suitable for such applications. The electron-rich nature of the thiophene ring can be modulated by functionalization, allowing for the design of materials that interact selectively with specific analytes, leading to a detectable signal change.

The integration of thiophene derivatives into OFETs provides a powerful platform for creating highly sensitive chemical sensors. For instance, an OFET-based gas sensor utilizing a thieno[3,2-b]thiophene-extended phthalocyanine (B1677752) (TT-Pc) has been successfully developed for the detection of oxidizing and hazardous gases like nitrogen dioxide (NO₂) and sulfur dioxide (SO₂). rsc.org In this architecture, the thieno-thiophene based semiconductor acts as the active channel, and its electrical properties are modulated upon exposure to the target gas. The device demonstrated high sensitivity and selectivity at room temperature, achieving a very low limit of detection for both NO₂ and SO₂. rsc.org

The success of these related materials highlights the untapped potential of this compound as a building block for new sensory materials. Its ethynyl group offers a versatile handle for polymerization or for linking to other functional units (like phthalocyanines or other macrocycles) to create sophisticated chemosensors for environmental monitoring or industrial process control.

Table 3: Performance of a Representative Thieno-Thiophene Based OFET Gas Sensor

| Analyte | Concentration | Response (%) | Limit of Detection (LOD) | Source(s) |

| Nitrogen Dioxide (NO₂) | 20 ppm | 90 | ~165 ppb | rsc.org |

| Sulfur Dioxide (SO₂) | 20 ppm | 60 | ~165 ppb | rsc.org |

Coordination and Organometallic Chemistry

Ligand Design and Metal Complex Synthesis

The unique structural features of 3-ethynyl-2,5-dimethylthiophene make it an intriguing ligand for the synthesis of novel organometallic complexes. Its design incorporates both a thiophene (B33073) ring and an ethynyl (B1212043) group, each offering distinct possibilities for coordination to a metal center.

Thiophene Ring Coordination Modes

The thiophene ring itself is a versatile coordinating agent, capable of binding to transition metals in several ways. bohrium.com Thiophenes are generally considered poor donors to most transition metal ions. researchgate.net However, their interaction with metal centers can lead to a variety of scientifically interesting and synthetically useful transformations. researchgate.netacs.org The primary modes of coordination include:

π-Bonded (η-coordination): The aromatic π-system of the thiophene ring can interact with a metal center. This can range from η²-coordination, where two carbons of the ring are involved, to η⁵-coordination, where all five atoms of the ring (including the sulfur) participate in bonding. researchgate.net The η¹(S) and η⁵ thiophene complexes are often starting points for exploring further reactivity. bohrium.com The η²-coordinated thiophenes contain a highly activated heterocycle that can be derivatized or undergo ring-opening reactions. researchgate.net

C-S Insertion: In reactions with coordinatively unsaturated and electron-rich metal complexes, the thiophene ring can undergo cleavage of a carbon-sulfur bond, leading to the insertion of the metal into the ring. bohrium.com This mode of coordination is a key step in processes like hydrodesulfurization.

The specific coordination mode adopted depends on several factors, including the nature of the transition metal, its oxidation state, and the other ligands present in the coordination sphere. researchgate.netacs.org For instance, photolysis of [(PP₃)RuH₂] (where PP₃ is a phosphine (B1218219) ligand) in the presence of 2,5-dimethylthiophene (B1293386) results in a complex where the thiophene is S-bound (η¹-S-2,5-Me₂T). acs.org

Ethynyl Group as a Coordination Site

The ethynyl group (–C≡CH) of this compound provides an additional and powerful coordination site. The triple bond of the ethynyl group can act as a π-donor, binding to a metal center in a side-on fashion. Furthermore, the terminal alkyne proton is weakly acidic and can be removed to form a metal acetylide, creating a strong σ-bond between the carbon and the metal. This versatility allows the ethynyl group to participate in various bonding interactions, influencing the structure and reactivity of the resulting organometallic complex. acs.org

Formation of Organometallic Complexes with Transition Metals

The dual functionality of this compound allows for the synthesis of a diverse range of organometallic complexes. Depending on the reaction conditions and the metal precursor used, coordination can occur selectively at the thiophene ring, the ethynyl group, or both. For example, the reaction of 2,5-dimethylthiophene with an iridium complex, TpMe₂Ir(C₂H₄)₂, leads to the formation of iridium(III) hydride products containing a thienyl ligand, demonstrating C-H activation of the thiophene ring. csic.esnih.gov Scandium, yttrium, and lanthanum amido complexes have also been synthesized using a thiophene-linked bis(naphtholate) ligand, showcasing the use of thiophene derivatives in supporting ligands for f-block metals. rsc.org

The presence of both the thiophene and ethynyl moieties can also lead to the formation of multinuclear complexes, where the ligand bridges two or more metal centers. This can give rise to interesting electronic and catalytic properties.

Catalytic Applications of this compound-Metal Complexes

While the coordination chemistry of this compound is a rich field of study in its own right, the true potential of its metal complexes lies in their application as catalysts. The unique electronic and steric properties imparted by the ligand can be harnessed to facilitate a variety of chemical transformations.

Use in C-C Bond Formation Reactions

One of the most significant areas of application for organometallic catalysts is in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. acs.org Metal complexes of thiophene derivatives have shown promise in this area. For instance, the reaction of 2,5-dimethylthiophene with an iridium complex not only resulted in C-H bond activation but also the formation of a new C-C bond between a vinyl and a thienyl fragment. csic.esnih.gov This demonstrates the potential for these types of complexes to mediate complex transformations involving multiple bond-forming events.

The ethynyl group can also play a direct role in C-C bond forming reactions. For example, the oxidative coupling of terminal alkynes is a well-established method for the synthesis of conjugated diynes, which are important building blocks for functional materials. Metal complexes of this compound could potentially catalyze such reactions, leading to the formation of novel thiophene-containing polymers and oligomers.

Development of Novel Catalyst Systems

The modular nature of this compound allows for the systematic tuning of its properties. By modifying the substituents on the thiophene ring or by altering the metal center and its co-ligands, it is possible to develop novel catalyst systems with tailored reactivity and selectivity. For example, the steric bulk of the methyl groups at the 2- and 5-positions of the thiophene ring can influence the accessibility of the metal center, potentially leading to size- or shape-selective catalysis.

Furthermore, the ability of the ligand to adopt multiple coordination modes can be exploited to design catalysts that can be "switched" between different reactive states. This could enable the development of more sophisticated catalytic cycles with improved efficiency and control over the reaction outcome. The ongoing exploration of the coordination chemistry and catalytic activity of this compound and its metal complexes is poised to open up new avenues in synthetic organic and organometallic chemistry.

Supramolecular Assembly and Host-Guest Chemistry Involving Thiophene Derivatives

The inherent electronic and structural properties of thiophene derivatives make them exceptional candidates for the construction of supramolecular assemblies. acs.orgthieme-connect.com These non-covalently linked, ordered structures are governed by interactions such as π-π stacking between the aromatic rings and dipole-dipole interactions. nih.govrsc.org The self-organization of thiophene-based molecules can lead to the formation of well-defined nanostructures like nanowires and two-dimensional crystals, with potential applications in molecular electronics. acs.orguh.edu

The synthesis of macrocycles from thiophene-containing units is a significant area of supramolecular chemistry. sciengine.com These cyclic structures are of interest for their potential in molecular recognition, catalysis, and as components in optoelectronic materials. sciengine.comsciensage.info Ethynyl-substituted thiophenes, such as this compound, are particularly valuable precursors for creating fully conjugated, shape-persistent macrocycles.

Key synthetic strategies for constructing these macrocycles often involve metal-catalyzed cross-coupling reactions that form new carbon-carbon bonds. For instance, the Sonogashira coupling of a dihalo-aromatic compound with a bis(ethynyl) compound or the Glaser-Hay coupling for the homocoupling of terminal alkynes are powerful methods. nih.govacs.org By employing bifunctional monomers like a dihalo-dithienyl derivative or an ethynyl-functionalized thiophene under high-dilution conditions, chemists can favor intramolecular cyclization to produce macrocyclic products over intermolecular polymerization.

Research has demonstrated the synthesis of giant macrocyclic oligothiophenes incorporating ethynylene and vinylene linkages. nih.govacs.orgresearchgate.net These large π-conjugated systems exhibit unique photophysical and electrochemical properties, such as red-shifted absorption spectra and reversible redox behavior, which are influenced by the size of the macrocyclic ring and the nature of the constituent units. nih.govacs.org The internal cavity of these macrocycles can also host guest molecules, demonstrating their potential in host-guest chemistry. nih.gov

Table 1: Examples of Thiophene-Containing Macrocycles and Synthetic Methods

| Macrocycle Type | Building Blocks | Key Reaction(s) | Reference(s) |

|---|---|---|---|

| Fully Conjugated Oligothiophene Macrocycles | Dibutyl-substituted thienylene, ethynylene, vinylene units | Sonogashira coupling, McMurry coupling | nih.gov, acs.org |

| Schiff Base Macrocycles | Thiophene dicarbaldehyde, diamines | Schiff base condensation | hep.com.cn, sciensage.info |

| Phenanthrylene-Ethynylidene Macrocycles | Dialkoxyphenanthrenes, ethynylthiophenes | Sonogashira coupling | researchgate.net |

| Thiophene-Containing Calixarenes | Thiophene units linked by methylene (B1212753) bridges | Acid-catalyzed condensation | N/A |

This table is generated based on data from the provided text and is for illustrative purposes.

The electron-rich nature of the thiophene ring makes it susceptible to interaction with various electrophiles and Lewis acids. nih.gove-bookshelf.de The sulfur atom, being a soft donor, can coordinate with soft Lewis acidic metal centers. researchgate.net Mercury(II) is a classic example of a soft Lewis acid that exhibits a strong affinity for soft bases like the sulfur in thiophene.

Studies on dipyridylthiophene-based ligands have shown that the thiophene sulfur can selectively coordinate to mercury(II). researchgate.net This interaction can be tuned by the presence of other functional groups on the ligand. For a molecule like this compound, the two electron-donating methyl groups at the 2- and 5-positions increase the electron density of the thiophene ring, which is expected to enhance its Lewis basicity and strengthen the interaction with electrophilic centers like Hg²⁺.

Beyond simple coordination to the sulfur atom, electron-rich thiophenes can undergo direct electrophilic substitution reactions, such as mercuration, where a ring hydrogen atom is replaced by a mercury-containing group (e.g., -HgCl or -HgOAc). nih.gov This reaction proceeds readily with electron-rich heterocycles. Other Lewis acids, such as boron trifluoride (BF₃), are known to catalyze reactions involving thiophenes, like oxidative cycloadditions, by activating the thiophene ring or the reacting partner. nih.gov

Table 2: Interactions of Thiophene Derivatives with Electrophilic Centers

| Thiophene Derivative | Electrophilic Center / Lewis Acid | Type of Interaction | Observed Outcome / Application | Reference(s) |

|---|---|---|---|---|

| Dipyridylthiophene Ligands | Mercury(II) | Coordination (S-Hg) | Ratiometric optical response for Hg²⁺ sensing | researchgate.net |

| Electron-rich Thiophenes | Mercury Salts | Electrophilic Substitution (Mercuration) | Formation of organomercury heterocycles | nih.gov |

| Substituted Thiophenes | Boron Trifluoride (BF₃·Et₂O) | Lewis Acid Catalysis | Enhanced yields in oxidative cycloaddition reactions | nih.gov |

| Thiophene | Strong Brønsted Acids (e.g., HSO₃F) | Protonation | Formation of adducts, potential for ring-opening or polymerization | nih.gov, beilstein-journals.org |

This table is generated based on data from the provided text and is for illustrative purposes.

Derivatization and Functional Group Transformations

Synthetic Modifications of the Ethynyl (B1212043) Group

The terminal ethynyl group is a highly versatile functional group, amenable to a variety of addition and coupling reactions. Its transformations are central to building more complex molecules from the 3-Ethynyl-2,5-dimethylthiophene platform.

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. As a terminal alkyne, this compound is an ideal substrate for this transformation, enabling its conjugation to a wide variety of molecules, including polymers, biomolecules, and functional materials, that bear an azide group. The reaction is known for its high efficiency, stereospecificity, and compatibility with a broad range of functional groups and reaction conditions, often proceeding smoothly in benign solvents, including water. This reaction typically yields the 1,4-disubstituted triazole regioisomer exclusively.

| Azide Reactant | Catalyst System | Solvent | Product |

|---|---|---|---|

| Benzyl Azide | CuSO4, Sodium Ascorbate | t-BuOH/H2O | 1-Benzyl-4-(2,5-dimethylthiophen-3-yl)-1H-1,2,3-triazole |

| Azido-functionalized Polymer | Cu(I) source | Various | Thiophene-grafted polymer |

| Azido-sugar derivative | Cu(I) source | Aqueous media | Thiophene-labeled carbohydrate |

The carbon-carbon triple bond of the ethynyl group can participate in various cycloaddition reactions. The most common is the [3+2] dipolar cycloaddition with azides, which forms the basis of the click chemistry discussed previously.

The thiophene (B33073) ring itself can also act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, thiophenes are generally poor dienes due to their aromatic stability. To enhance their reactivity, they often must first be oxidized to the corresponding thiophene S-oxide. For instance, 2,5-dimethylthiophene (B1293386) (the precursor to the title compound) can be oxidized in situ with reagents like m-chloroperoxybenzoic acid (m-CPBA) to form a more reactive diene that subsequently undergoes cycloaddition with dienophiles. This suggests a potential pathway for functionalizing the thiophene ring of this compound, provided the ethynyl group is compatible with the oxidation conditions.

The ethynyl group is susceptible to both oxidative and reductive transformations, providing pathways to other important functional groups.

Oxidative Transformations: A key oxidative reaction for terminal alkynes is oxidative coupling, which dimerizes two alkyne molecules to form a symmetric 1,3-diyne. This can be achieved through methods like Glaser or Eglinton coupling, typically using copper salts as catalysts. The synthesis of 3,3'-Ethyne-1,2-diylbis(2,5-dimethylthiophene), a symmetrical diyne, demonstrates this type of transformation. Such diynes are valuable building blocks for conjugated polymers and materials with interesting electronic properties.

Reductive Transformations: The ethynyl group can be fully or partially reduced.

Partial Reduction: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), selectively reduces the alkyne to a Z-alkene. This provides stereocontrolled access to vinylthiophene derivatives.

Full Reduction: Complete reduction of the alkyne to an alkane (an ethyl group in this case) can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

| Transformation | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Oxidative Coupling | Cu(OAc)2, Pyridine | 3,3'-Ethyne-1,2-diylbis(2,5-dimethylthiophene) | |

| Partial Reduction (to Z-alkene) | H2, Lindlar's Catalyst | 3-((Z)-Vinyl)-2,5-dimethylthiophene | |

| Full Reduction (to alkane) | H2, Pd/C | 3-Ethyl-2,5-dimethylthiophene | Generic Reaction |

Functionalization of the Thiophene Ring

The thiophene ring in this compound possesses one unsubstituted carbon atom at the C4 position, which is the primary site for further functionalization of the aromatic core.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for thiophenes, which are generally more reactive than benzene (B151609). In this compound, the reactivity of the C4 position is influenced by the electronic effects of three substituents:

Two Methyl Groups (C2, C5): These are electron-donating groups that activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.

One Ethynyl Group (C3): This is an electron-withdrawing group that deactivates the ring towards electrophilic attack.

The activating effects of the two methyl groups are expected to outweigh the deactivating effect of the ethynyl group, making electrophilic substitution at the C4 position feasible. Heteroaromatic compounds like 2,5-dimethylthiophene are known to be good nucleophiles in reactions such as Friedel-Crafts propargylation. Therefore, standard EAS reactions like halogenation, nitration, and acylation are expected to proceed at the C4 position, although the reaction conditions may need to be optimized to account for the deactivating influence of the ethynyl group.

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl4 | 4-Bromo-3-ethynyl-2,5-dimethylthiophene |

| Nitration | HNO3, H2SO4 | 3-Ethynyl-2,5-dimethyl-4-nitrothiophene |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl3 | 1-(4-Ethynyl-2,5-dimethylthiophen-3-yl)ethanone |

Nucleophilic aromatic substitution (SNAr) on an electron-rich aromatic ring like thiophene is generally not a favorable process. Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate. The structure of this compound does not meet these criteria, as it lacks a suitable leaving group at the C4 position and is substituted with electron-donating methyl groups. Therefore, nucleophilic substitution reactions on the thiophene ring of this compound are not considered a viable synthetic strategy under standard conditions.

Exploration of Steric and Electronic Effects of Substituents on Reactivity

The reactivity of this compound is significantly influenced by the interplay of steric and electronic effects originating from its substituents: the two methyl groups at the 2- and 5-positions and the ethynyl group at the 3-position. These factors govern the molecule's behavior in various chemical transformations by affecting the stability of intermediates, transition states, and the accessibility of reactive sites.

The methyl groups on the thiophene ring primarily exert their influence through two mechanisms: electronic effects (hyperconjugation) and steric hindrance. Electronically, methyl groups are weak electron-donating groups. This electron-donating nature increases the electron density of the thiophene ring, which can, in turn, influence the reactivity of the adjacent ethynyl group. For instance, in reactions involving electrophilic attack on the triple bond, the increased electron density can enhance the nucleophilicity of the alkyne.

Sterically, the methyl groups at the 2- and 5-positions flank the other positions on the ring (positions 3 and 4). This bulk can hinder the approach of reagents, particularly large or bulky ones, to the adjacent 3-position where the ethynyl group is located. This phenomenon, known as steric hindrance, can slow down or even prevent reactions that might otherwise occur on a less substituted thiophene ring. dalalinstitute.comchemistrytalk.orgwikipedia.org For example, in metal-catalyzed cross-coupling reactions, the coordination of a bulky catalyst to the ethynyl moiety might be impeded by the adjacent methyl group.

The ethynyl group itself is a key functional handle for derivatization. Its reactivity is a cornerstone of the molecule's synthetic utility. Reactions like the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, are prime examples. A documented synthesis involves the Sonogashira coupling of this compound with 3-iodo-2,5-dimethylthiophene (B1296567) to produce 1,2-bis(2,5-dimethylthiophen-3-yl)ethyne (B12499893) (BDTE). acs.org In this context, the electronic properties of the alkyne are crucial for the oxidative addition and reductive elimination steps of the catalytic cycle, while the steric environment created by the methyl groups can affect the rate and efficiency of the coupling.

The electronic character of the ethynyl group can be described as electron-withdrawing due to the sp-hybridization of its carbon atoms, which have a higher s-character than sp2 or sp3 carbons. This electronic pull can affect the aromaticity and reactivity of the thiophene ring.

A general understanding of how different substituents might affect the reactivity of a molecule like this compound can be summarized by considering hypothetical modifications to its structure. The principles derived from studies on related substituted thiophenes and other aromatic systems can be applied. For instance, replacing the methyl groups with stronger electron-withdrawing groups (like nitro or cyano groups) would be expected to decrease the electron density of the ring system, making the alkyne less nucleophilic and potentially altering the regioselectivity of certain reactions. Conversely, replacing them with stronger electron-donating groups (like methoxy (B1213986) groups) would further enhance the ring's electron density.

The following interactive table illustrates the expected general impact of different classes of substituents at the 2- and 5-positions on the reactivity of a 3-ethynylthiophene (B1335982) core.

| Substituent Type at 2,5-positions | Example Substituent | Expected Electronic Effect on Thiophene Ring | Expected Steric Hindrance | Predicted Impact on Reactivity at Ethynyl Group |

| Weakly Electron-Donating / Small | -CH₃ (Methyl) | Weakly activating | Moderate | Baseline reactivity for this system. |

| Strongly Electron-Donating / Small | -OCH₃ (Methoxy) | Strongly activating | Moderate | Increased nucleophilicity of the alkyne. |

| Strongly Electron-Withdrawing / Small | -NO₂ (Nitro) | Strongly deactivating | Moderate | Decreased nucleophilicity of the alkyne. |

| Weakly Electron-Donating / Bulky | -C(CH₃)₃ (tert-Butyl) | Weakly activating | High | Significant steric hindrance may slow reactions. |

| Halogen | -Br (Bromo) | Deactivating (inductive) / Weakly activating (resonance) | Low | Complex effects; can serve as a handle for further coupling reactions. |

This table presents generalized predictions based on established principles of physical organic chemistry. Actual reactivity can be influenced by specific reaction conditions, catalysts, and solvents.

Future Directions and Emerging Research Avenues

Advanced Computational Modeling for Rational Design

The rational design of novel materials increasingly relies on computational chemistry to predict molecular properties and guide experimental work, saving significant time and resources. mit.eduutwente.nl For ethynylthiophene derivatives, computational methods are crucial for understanding their electronic structure and predicting their behavior in complex systems. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are prominent tools used to model the structural, optical, and electronic properties of thiophene-based molecules. researchgate.net These calculations can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are fundamental to designing organic semiconductors and other electronic materials. researchgate.netacs.org For instance, computational studies have provided insights into the electronic structure and excited states of complex photochromic molecules synthesized from 3-ethynyl-2,5-dimethylthiophene precursors. acs.orgacs.org By simulating how modifications to the molecular structure affect these electronic properties, researchers can tailor molecules for specific applications, such as tuning the bandgap for organic photovoltaics or enhancing charge carrier mobility in organic field-effect transistors (OFETs). utwente.nlresearchgate.net

| Computational Method | Application in Rational Design of Thiophene (B33073) Materials | Key Insights |

| Density Functional Theory (DFT) | Prediction of ground-state electronic structure, molecular geometry, and reactivity. researchgate.net | HOMO/LUMO energies, electron density distribution, prediction of reaction sites. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra and excited-state properties. researchgate.netacs.org | Understanding of photophysical behavior, predicting colors, and designing photoswitches. |

| Molecular Dynamics (MD) | Simulation of the morphology and dynamics of polymers and molecular aggregates. utwente.nl | Insight into the solid-state packing and charge transport pathways in thin films. |

| Quantum Chemistry Aided Design | General framework for designing organic polymers with specific electronic properties. researchgate.net | Relationship between monomer structure and polymer electronic band structure. |

Integration into Novel Multifunctional Materials

The incorporation of this compound into larger, more complex molecular systems is a promising route to creating multifunctional materials. Its rigid structure and reactive terminal alkyne make it an ideal building block for materials with tailored optical, electronic, and responsive properties.

A significant example is its use in the synthesis of advanced photochromic materials. acs.orgacs.org Researchers have successfully used this compound as a key precursor in the Sonogashira coupling reaction to produce a highly efficient silole-containing dithienylethene. acs.orgacs.org This resulting material exhibits exceptional photochromism, meaning it can be reversibly switched between two distinct forms by light. This property is highly sought after for applications in optical memory storage and molecular switches. acs.orgacs.org The material demonstrated robust fatigue resistance and high quantum yields for both the ring-closing and ring-opening processes, making it a superior candidate for data storage applications. acs.org

The future in this area involves using this compound to construct a wider range of functional systems. The ethynyl (B1212043) group can be readily polymerized to form poly(ethynylthiophene)s, which are expected to have interesting conductive and optical properties. Furthermore, it can be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create porous materials with novel electronic or sensory capabilities.

| Material Class | Precursor Role of this compound | Potential Applications |

| Photochromic Dithienylethenes | Key building block via Sonogashira coupling to form the diarylethene backbone. acs.orgacs.org | High-density optical memory storage, molecular photoswitches, smart windows. |

| Conjugated Polymers | Monomer for polymerization via the ethynyl group, leading to poly(ethynylthiophene)s. | Organic semiconductors, OFETs, organic light-emitting diodes (OLEDs). researchgate.netepfl.ch |

| Functionalized Siloles | Reactant in palladium-mediated coupling to create silole-containing dithienylethenes. acs.org | Chemical sensors, efficient light-emitting materials. acs.orgacs.org |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.com Future research on this compound and its derivatives will increasingly adopt these "green" principles.

Traditional methods for synthesizing substituted thiophenes often rely on harsh conditions or metal catalysts that are difficult to remove from the final product. Emerging green alternatives focus on metal-free pathways and the use of environmentally benign solvents. chim.it For instance, methods using elemental sulfur with alkynol precursors provide a metal-free route to substituted thiophenes. organic-chemistry.orgorganic-chemistry.org Another approach employs potassium ethyl xanthate as a thiol surrogate in water, representing a sustainable strategy for heterocyclization. organic-chemistry.org The use of ethanol (B145695) as a green and renewable solvent has also been demonstrated for the synthesis of halogenated thiophenes. chim.itnih.gov

For the introduction of the ethynyl group, direct C-H alkynylation is emerging as a more atom- and step-economic alternative to traditional cross-coupling reactions like the Sonogashira coupling, which requires pre-functionalized substrates. epfl.ch While not yet specifically reported for this compound, the development of a direct alkynylation method for 2,5-dimethylthiophene (B1293386) would represent a significant green advancement. epfl.ch

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Advantage of Green Approach |

| Thiophene Ring Formation | Paal-Knorr or Gewald synthesis, often with harsh reagents. ua.es | Metal-free cyclization using elemental sulfur (S₈) or EtOCS₂K. organic-chemistry.orgorganic-chemistry.org | Avoids transition metal catalysts and often uses milder conditions. |

| Solvent Choice | Halogenated solvents (e.g., chloroform (B151607), DCE). chim.it | Ethanol, water, or solvent-free conditions (mechanochemistry). mdpi.comchim.itnih.gov | Reduced toxicity, improved safety, and easier disposal. |

| Alkynylation | Sonogashira coupling of a halogenated thiophene with a terminal alkyne. acs.orgacs.org | Direct C-H alkynylation of the thiophene ring. epfl.ch | Higher atom economy, fewer synthetic steps, and reduced waste. |

Exploration of New Catalytic Applications

While this compound is primarily viewed as a material precursor, its structure holds untapped potential for applications in catalysis. The terminal alkyne and the sulfur-containing heterocycle are functional groups that can be exploited to design new ligands or catalytically active materials.

The ethynyl group is particularly versatile. It can participate in "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to immobilize the molecule onto a solid support or to a larger macromolecular structure. mdpi.com This could be used to create heterogeneous catalysts where the thiophene moiety acts as a ligand or influences the catalytic environment.

Furthermore, thiophene derivatives are known to act as ligands for transition metals, and polymers containing thiophene units have been investigated for their catalytic properties. maneko.czvnu.edu.vn The this compound unit could be incorporated into polymer chains or ligand backbones. The sulfur atom could coordinate to a metal center, while the conjugated system could modulate the electronic properties of the resulting catalyst, potentially influencing its activity and selectivity in reactions such as cross-couplings or hydrogenations. The exploration of its use in forming catalytically active metal-organic complexes remains a fertile ground for future research.

Q & A

Q. What are the recommended synthetic strategies for 3-Ethynyl-2,5-dimethylthiophene, and how do reaction conditions influence yields?

Methodological Answer: Synthesis of ethynyl-substituted thiophenes often involves Sonogashira coupling or halogen-alkyne cross-coupling. For example, 3-bromo-2,5-dimethylthiophene (a precursor) can react with terminal alkynes under palladium catalysis (e.g., Pd(PPh₃)₄, CuI) in amine solvents (e.g., triethylamine) at 60–80°C . Optimize reaction time (typically 12–24 hrs) and stoichiometry (1:1.2 molar ratio of bromide to alkyne) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate) is advised. Yield variations may arise from steric hindrance due to methyl groups at positions 2 and 5.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR identifies methyl protons (δ 2.1–2.5 ppm) and ethynyl proton (δ 3.1–3.3 ppm). ¹³C NMR confirms the ethynyl carbon (δ 70–85 ppm) and quaternary carbons in the thiophene ring .

- FT-IR : Look for C≡C stretch (2100–2260 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₈S: calc. 136.0348) .

Advanced Research Questions

Q. How does the ethynyl substituent modulate the electronic properties of this compound compared to alkyl or acetyl analogs?

Methodological Answer: The ethynyl group is electron-withdrawing via inductive effects, reducing ring electron density and altering reactivity. Compare with 3-acetyl-2,5-dimethylthiophene (electron-withdrawing acetyl) and 3-butyl-2,5-dimethylthiophene (electron-donating alkyl):

- Electrophilic Substitution : Ethynyl groups deactivate the ring, directing electrophiles to less hindered positions (e.g., para to substituents). Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .

- Nucleophilic Attack : Ethynyl groups may stabilize intermediates in nucleophilic aromatic substitution. Monitor kinetics via UV-Vis spectroscopy under varying pH conditions.

Q. How should researchers resolve contradictions in chromatographic data for this compound?

Methodological Answer: Conflicting GC/MS or HPLC results may arise from impurities or degradation. Follow these steps:

Validate Column Conditions : Use a polar column (e.g., DB-5MS) with temperature programming (e.g., 50°C to 250°C at 10°C/min) to separate volatile byproducts .

Cross-Validate with Alternative Methods : Compare retention times with LC-MS (C18 column, acetonitrile/water gradient) .

Assess Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and track decomposition via TLC or NMR .

Safety and Mechanistic Studies

Q. What genotoxicity risks are associated with this compound, and how can they be mitigated in lab settings?

Methodological Answer: While direct data on 3-ethynyl derivatives are lacking, structurally similar 3-acetyl-2,5-dimethylthiophene showed in vitro mutagenicity (Ames test) and in vivo DNA adduct formation . Precautionary measures:

- In Vitro Testing : Conduct Ames tests (TA98 and TA100 strains ± metabolic activation) .

- Exposure Control : Use fume hoods, PPE (nitrile gloves, lab coats), and monitor airborne levels with passive samplers.

- Waste Disposal : Neutralize with oxidizing agents (e.g., KMnO₄ in acidic conditions) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.